molecular formula C11H15BO3S B1531085 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbaldehyde CAS No. 881381-12-0

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbaldehyde

Cat. No.: B1531085
CAS No.: 881381-12-0
M. Wt: 238.12 g/mol
InChI Key: TWTLMECTLHOTSN-UHFFFAOYSA-N
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Description

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbaldehyde is a boronic acid derivative with a thiophene ring

Synthetic Routes and Reaction Conditions:

  • Boronic Acid Derivatives Synthesis: The compound can be synthesized by reacting thiophene-2-carbaldehyde with a boronic acid derivative such as bis(pinacolato)diboron in the presence of a suitable catalyst like palladium or nickel.

  • Cross-Coupling Reactions: Suzuki-Miyaura cross-coupling reaction is a common method where thiophene-2-carbaldehyde is coupled with a boronic acid or boronic acid ester using a palladium catalyst.

Industrial Production Methods:

  • Batch Process: The compound can be produced in a batch process where the reactants are mixed in a reactor, and the reaction is carried out under controlled conditions of temperature and pressure.

  • Continuous Flow Process: For large-scale production, a continuous flow process can be employed where the reactants are continuously fed into a reactor, and the product is continuously collected.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form thiophene-2-carboxylic acid derivatives.

  • Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

  • Substitution: The boronic acid group can participate in substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium(VI) oxide, potassium permanganate, and Dess-Martin periodinane.

  • Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

  • Substitution: Nucleophiles such as amines, alcohols, and halides are used, often in the presence of a base.

Major Products Formed:

  • Oxidation: Thiophene-2-carboxylic acid derivatives.

  • Reduction: Thiophene-2-methanol.

  • Substitution: Various boronic acid derivatives.

Scientific Research Applications

Chemistry: The compound is used in organic synthesis, particularly in cross-coupling reactions to form biaryls and other complex molecules. Biology: It serves as a building block in the synthesis of biologically active molecules, including potential pharmaceuticals. Medicine: The compound and its derivatives are explored for their therapeutic potential in drug discovery. Industry: It is used in the development of materials with specific electronic and photonic properties.

Mechanism of Action

The mechanism by which 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbaldehyde exerts its effects involves its participation in cross-coupling reactions. The boronic acid group acts as a nucleophile, reacting with electrophiles to form new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with enzymes and receptors in biological systems.

Comparison with Similar Compounds

  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol: This compound has a similar boronic acid group but a phenol ring instead of thiophene.

  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: This compound features an aniline group instead of a thiophene ring.

Uniqueness: The presence of the thiophene ring in 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbaldehyde imparts unique electronic and steric properties compared to phenol and aniline derivatives. These properties make it particularly useful in specific synthetic applications and material science.

Properties

IUPAC Name

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BO3S/c1-10(2)11(3,4)15-12(14-10)8-5-9(6-13)16-7-8/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWTLMECTLHOTSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CSC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30675366
Record name 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30675366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

881381-12-0
Record name 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30675366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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